molecular formula C18H12BrN3O2 B7705077 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

Cat. No.: B7705077
M. Wt: 382.2 g/mol
InChI Key: CRRDFDFQUMYRHO-UHFFFAOYSA-N
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Description

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a complex organic compound characterized by its bromophenyl group, oxadiazole ring, and quinoline structure

Properties

IUPAC Name

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c1-10-6-7-11-9-13(17(23)20-15(11)8-10)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRDFDFQUMYRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed on the quinoline ring to produce hydroquinoline derivatives.

  • Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives, such as 7-methylquinoline-2,3-dione.

  • Reduction: : Hydroquinoline derivatives, such as 7-methylquinolin-2-ol.

  • Substitution: : Substituted bromophenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate for various organic reactions.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure makes it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol exerts its effects involves interactions with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromophenol: : A simpler bromophenol derivative with different biological activities.

  • Quinoline-2-ol: : A related quinoline derivative without the bromophenyl group.

  • Oxadiazole derivatives: : Other oxadiazole-containing compounds with varying substituents.

Uniqueness

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol stands out due to its combination of bromophenyl, oxadiazole, and quinoline functionalities

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